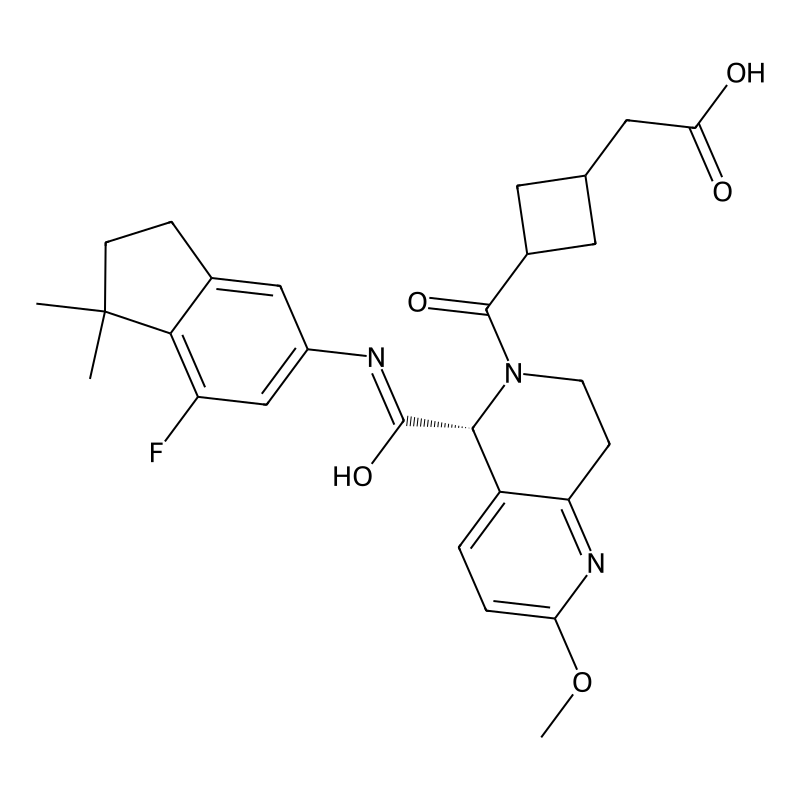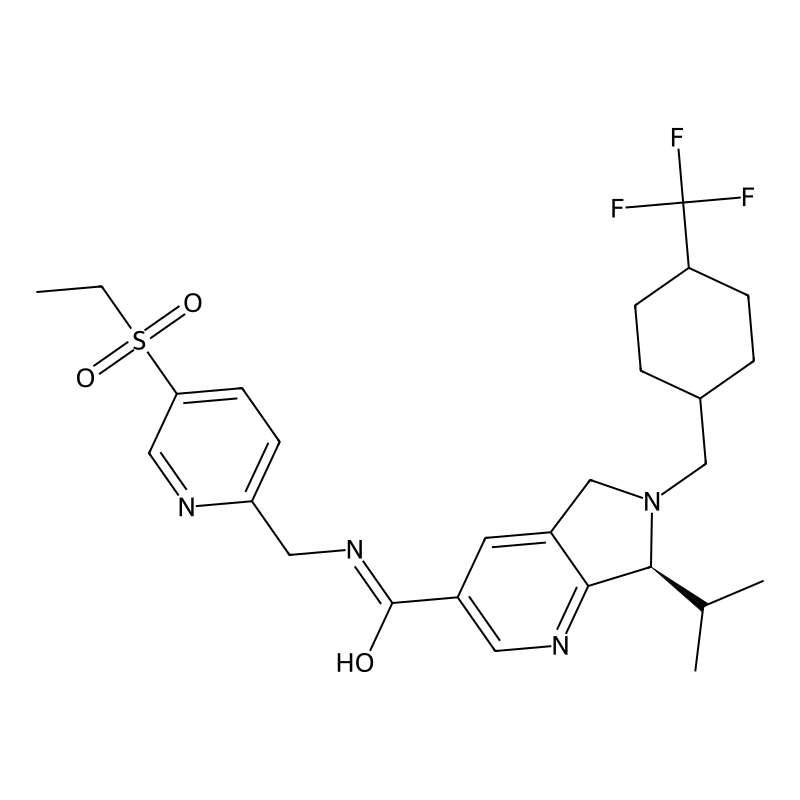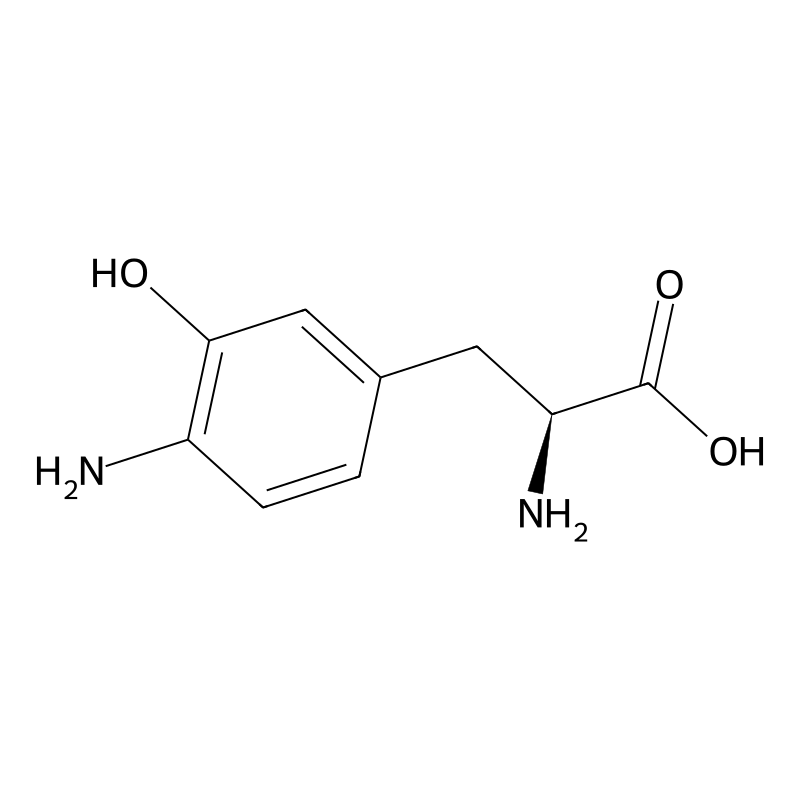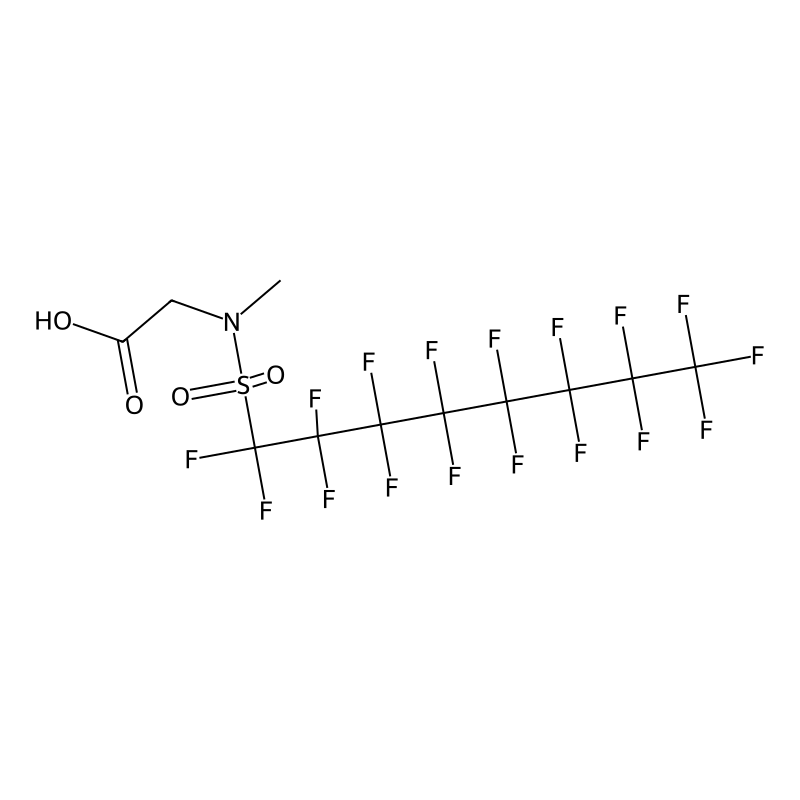13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Catalog No.
S3035536
CAS No.
860644-59-3
M.F
C26H19FN2
M. Wt
378.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]a...](/img/structure-2d/800/S3035536.png)
Content Navigation
CAS Number
860644-59-3
Product Name
13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
IUPAC Name
13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Molecular Formula
C26H19FN2
Molecular Weight
378.45
InChI
InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2
InChI Key
FPGBYORDELWYKV-UHFFFAOYSA-N
SMILES
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F
Solubility
not available
Fluorescent Imaging Probes
Specific Scientific Field: Bioimaging and fluorescence microscopy.
Summary of the Application: The compound can serve as a fluorescent probe for cellular imaging. Researchers label specific cellular structures (e.g., nuclei, mitochondria) with this compound to visualize them under a fluorescence microscope.
Experimental Procedures:Cell Labeling: Incubate cells with the compound.
Fluorescence Microscopy: Observe labeled structures.
Quantification: Measure fluorescence intensity.
Cellular Localization: Visualize organelles and subcellular compartments.
Live Cell Imaging: Monitor dynamic processes in real time.
References:
- Adhikari, S., & Mitra, A. K. (2023). Perspective on acridine: a versatile heterocyclic biologically imperative framework. Journal of the Iranian Chemical Society, 20, 2399–2455
- Frontiers in Oncology. (2019). Acridine orange: A review of novel applications for surgical cancer treatment
- MDPI. (2022). Acridine as an anti-tumour agent: A comprehensive review
XLogP3
6
Dates
Modify: 2024-04-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








